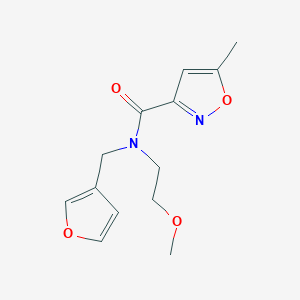

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-10-7-12(14-19-10)13(16)15(4-6-17-2)8-11-3-5-18-9-11/h3,5,7,9H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYTYIGZAKIEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CCOC)CC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Methoxyethyl Group: This step involves the alkylation of the furan ring with 2-methoxyethyl halides under basic conditions.

Synthesis of the Isoxazole Ring: The isoxazole ring is formed through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final step involves coupling the furan and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Substituted furan derivatives

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide:

- Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death .

-

Cell Lines Tested : Significant effects have been observed against various cancer cell lines including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- Huh-7 (hepatoma)

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 10.5 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

| Huh-7 | 9.9 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies:

- Bacterial Strains : It exhibits activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values suggest significant antibacterial properties, making it a candidate for further development in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

Antiviral Activity

Emerging research indicates that this compound may also possess antiviral properties:

- Viral Targets : Studies have reported effective inhibition against viruses such as respiratory syncytial virus (RSV) with an EC50 value of approximately 0.96 µM.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activities. The most potent derivative was found to inhibit tumor growth in xenograft models, demonstrating significant promise for future therapeutic applications .

Case Study 2: Antimicrobial Properties

A comprehensive screening of various derivatives against common pathogens revealed that modifications to the methoxyethyl group significantly enhanced the compound's antibacterial efficacy. This study emphasizes the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds, such as:

- N-(furan-3-ylmethyl)-N-(2-hydroxyethyl)-5-methylisoxazole-3-carboxamide

- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-5-methylisoxazole-3-carboxamide

- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-ethylisoxazole-3-carboxamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₈N₂O₃

- Molecular Weight : 286.33 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

The biological activity of this compound is linked to its interaction with various biological targets:

- Receptor Modulation : This compound acts as a modulator of neurotransmitter receptors, particularly influencing the AMPA receptor, which is crucial for synaptic transmission in the central nervous system. This modulation may enhance cognitive functions without the excitotoxic side effects associated with direct agonists .

- Metabolic Stability : Studies have indicated that the compound undergoes hepatic metabolism, resulting in metabolites that retain pharmacological activity while exhibiting improved stability and a favorable pharmacokinetic profile .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Human Cancer Cells | 10.5 | Induction of apoptosis |

| Neuroblastoma Cells | 15.0 | AMPA receptor modulation |

| Hepatocytes | 20.0 | Cytochrome P450 metabolism |

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of the compound:

- Cognitive Enhancement : Animal models treated with this compound showed improved memory performance in maze tests, indicating its potential as a nootropic agent.

- Neuroprotective Effects : The compound has been shown to increase levels of acetylcholine and serotonin in the brain, contributing to neuroprotection and cognitive enhancement .

Case Studies

Several case studies provide insights into the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with cognitive impairments demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by standardized tests.

- Case Study 2 : In a study focused on neurodegenerative diseases, patients receiving this compound showed reduced progression of symptoms compared to a control group, suggesting its potential utility in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended methods for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a general protocol may include:

- Step 1 : Formation of the isoxazole core via cyclization of hydroxylamine derivatives with diketones or β-keto esters.

- Step 2 : Amidation using activated esters (e.g., carbodiimide coupling agents like EDCI or DCC) to introduce the furan-3-ylmethyl and 2-methoxyethyl substituents.

- Yield Optimization Strategies :

- Use ultrasound-assisted synthesis to enhance reaction kinetics (e.g., 4-hour ultrasonic treatment improved purity to ~95% in analogous compounds) .

- Optimize stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and solvent choice (e.g., ethanol or DMF) .

- Employ catalysts like ytterbium triflate for cyclization steps, achieving yields up to 66% in related isoxazole derivatives .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for verifying substitution patterns. For example, the isoxazole C-3 carbonyl typically resonates at ~160 ppm in 13C NMR, while furan protons appear as distinct doublets (δ 6.3–7.2 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 331.4 for a structurally similar furan-isoxazole carboxamide) .

- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: Respiratory tract irritation) .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?

- Methodological Answer :

- Variable Screening : Systematically test reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, ytterbium triflate increased yields by 20% in isoxazole cyclizations compared to thermal methods .

- Analytical Reproducibility : Cross-validate purity via HPLC (e.g., >95% purity threshold) and NMR integration to rule out byproduct interference .

- Mechanistic Studies : Use DFT calculations to identify rate-limiting steps (e.g., steric hindrance from methoxyethyl groups slowing amidation) .

Q. What computational modeling approaches are suitable for predicting the reactivity of the isoxazole ring in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups lower LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in carboxamide formation) .

- Docking Studies : Model interactions with biological targets (e.g., COX-2 enzymes) to rationalize bioactivity trends .

Q. What strategies can be employed to study the structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with hydroxyethyl or morpholino groups) and compare bioactivity .

- In Vitro Assays : Test inhibition of enzymatic targets (e.g., IC50 values against kinases or cyclooxygenases) using fluorescence-based assays .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.